Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane
Description
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane (CAS: 79309-68-5; molecular formula: C₁₂H₂₅BO₂Si) is a bifunctional organometallic compound combining a silyl group and a boronate ester. Its structure features a conjugated (E)-configured alkene bridge connecting the trimethylsilyl group and the pinacol boronate moiety. This compound is a colorless liquid at room temperature, with a molecular weight of 240.22 g/mol . It is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and serves as a versatile building block in organic synthesis due to its dual reactivity: the boronate ester participates in transmetalation, while the silyl group can act as a directing or protecting group .
Key synthetic routes include:
- Hydroboration of allylsilanes: Allyltrimethylsilane reacts with pinacolborane under catalytic conditions to yield the title compound in moderate yields (48%) .
- Stereoselective borylation: Platinum-catalyzed reactions of hydrosilanes with boron reagents provide stereospecific access to such silylboronates, achieving >99% enantiomeric excess in some cases .
Properties
CAS No. |
165904-17-6 |
|---|---|
Molecular Formula |
C12H25BO2Si |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
trimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]silane |
InChI |
InChI=1S/C12H25BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-9H,10H2,1-7H3/b9-8+ |
InChI Key |
LNQUAQSDSWVSDE-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C[Si](C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydroboration of Allylsilanes
The hydroboration of allylsilanes represents a foundational route for synthesizing this compound. Allyltrimethylsilane reacts with pinacolborane (HBpin) under platinum catalysis to yield the target molecule. Key studies demonstrate that Pt(PPh₃)₄ facilitates syn-addition of boron to the terminal alkene, preserving the (E)-configuration of the double bond.
Reaction Conditions :
- Catalyst : Pt(PPh₃)₄ (2 mol%)
- Solvent : Tetrahydrofuran (THF), anhydrous
- Temperature : 60°C, 12 hours
- Yield : 48%
Characterization via ¹¹B NMR confirms boronate ester formation (δ = 30–32 ppm), while ²⁹Si NMR (δ = 2.4 ppm) verifies retention of the trimethylsilyl group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling between vinylsilanes and boronates offers a versatile pathway. A notable method involves Pd(OAc)₂ with SPhos ligand, enabling Suzuki-Miyaura coupling at ambient temperatures.
Procedure :
- Substrates : Trimethylvinylsilane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Catalyst System : Pd(OAc)₂ (1 mol%), SPhos (2 mol%).
- Base : K₃PO₄ (2 equiv).
- Solvent : 1,4-Dioxane, 80°C, 6 hours.
- Yield : 65–72%.
Mechanistic Insight : Oxidative addition of the boron reagent to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the vinylsilane. Reductive elimination affords the product while regenerating the catalyst.
Stereoselective Borylation Strategies
Platinum-catalyzed asymmetric borylation achieves enantiomeric excesses >99% via chiral bisphosphine ligands. For example, (R)-BINAP coordinates to Pt, directing hydride transfer to the β-carbon of allylsilanes.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pt/(R)-BINAP (3 mol%) |
| Solvent | Toluene |
| Temperature | 25°C |
| Reaction Time | 8 hours |
| Enantiomeric Excess | 99% (determined by chiral GC) |
This method is critical for applications requiring chiral silylboronates, such as asymmetric allylic alkylation.
Electrochemical Coupling Approaches
Recent advances employ electrochemical methods to minimize catalyst loading. Constant-current electrolysis (2.5–5 mA) in divided cells enables efficient coupling without noble metal catalysts.
Electrochemical Setup :
- Anode : Graphite rod
- Cathode : Platinum mesh
- Electrolyte : LiClO₄ (0.1 M) in acetonitrile
- Yield : 58% (isolated after silica chromatography)
Advantages :
- Avoids stoichiometric oxidants.
- Scalable to gram quantities with minimal byproducts.
Industrial-Scale Production Considerations
While lab-scale methods are well-established, industrial production requires optimization for cost and safety. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes.
Key Adjustments for Scale-Up :
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron group can be oxidized to form boronic acids.
Substitution: The silicon group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Carbon-Carbon Coupled Products: Formed through cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boron group.
Silicon-Substituted Products: Formed through substitution reactions.
Scientific Research Applications
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of complex organic molecules.
Material Science:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates.
Catalysis: Acts as a ligand or reagent in catalytic processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The silicon group can stabilize these intermediates and enhance the overall reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of silyl-substituted boronate esters. Below is a detailed comparison with structurally analogous derivatives:
Substituent Effects on Reactivity and Stability
Stereochemical Considerations
- The (E)-alkene configuration in the title compound enhances coupling efficiency compared to (Z)-isomers, as demonstrated in stereospecific syntheses of silicon-stereogenic silylboranes .
- Cyclohexyl derivatives (e.g., 2af) exhibit axial chirality, influencing their reactivity in asymmetric catalysis .
Biological Activity
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane is a silane compound that combines silicon and boron functionalities. Its unique structure positions it as a potentially versatile reagent in organic synthesis. However, the specific biological activity data for this compound is limited in the literature. This article aims to explore its biological activity based on available information and related compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 234.34 g/mol. The presence of the boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests potential interactions with biological systems.
Potential Therapeutic Effects
Boron-containing compounds have been extensively studied for their biological properties. Research indicates that boron compounds may exhibit:
- Antitumor Activity : Some studies suggest that boron compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Effects : Boron-containing agents have shown promise against various bacterial strains and fungi.
While specific studies on this compound are scarce, its structural analogs have demonstrated similar properties. Further studies are necessary to elucidate any direct biological activities associated with this compound.
Case Studies and Related Research
Several studies have investigated the biological activities of structurally similar compounds:
- Boronic Acid Derivatives : A study on boronic acid derivatives indicated their potential as antitumor agents through the inhibition of proteasome activity. These findings suggest that this compound may also possess similar properties.
- Antimicrobial Properties : Research has shown that boron-containing compounds can disrupt bacterial cell walls and inhibit growth. This raises the possibility that this compound could exhibit antimicrobial activity.
Summary of Biological Activities
| Activity Type | Evidence Level | Potential Mechanism |
|---|---|---|
| Antitumor | Limited | Inhibition of tumor growth via apoptosis |
| Antimicrobial | Moderate | Disruption of bacterial cell walls |
| Other Biological Effects | Unknown | Requires further investigation |
Q & A
Q. What are the established synthetic routes for Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via cross-coupling or hydroboration reactions. For example, a general procedure involves:
- Electrochemical coupling : Using a constant current (e.g., 2.5–5 mA) to drive the reaction, followed by purification via silica gel chromatography with optimized eluent ratios (e.g., hexane:ethylene glycol dimethyl ether = 20:1–33:1) .
- Hydrogenation : Catalytic hydrogenation of aromatic precursors with Rh/C under high pressure (48 atm) yields the saturated analog, with cis-trans diastereomer ratios determined by NMR and GC analysis .
Q. Characterization :
Q. How can researchers optimize purification protocols for this compound to minimize isomerization or decomposition?
Methodological Answer:
- Chromatographic Conditions : Use silica gel columns with non-polar eluents (e.g., hexane:ethylene glycol dimethyl ether) to prevent boronate hydrolysis. Eluent ratios are adjusted based on compound polarity (e.g., 25:1 for less polar derivatives) .
- Low-Temperature Handling : Store intermediates at 0–6°C to stabilize reactive boronate groups .
- Isomer Separation : For (E)/(Z) isomers, employ reverse-phase chromatography (acetonitrile/water with 0.1% formic acid) to resolve stereochemical variants .
Advanced Research Questions
Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions to access complex organoboron architectures?
Methodological Answer:
Q. Example Reaction Setup :
| Component | Quantity/Parameter |
|---|---|
| Catalyst (Pd(dppf)Cl) | 2–5 mol% |
| Base (KOAc) | 2 equiv |
| Solvent | Dioxane/HO (3:1) |
| Reaction Time | 12–24 h |
Q. How can stereochemical outcomes in derivatives of this compound be analyzed using NMR and computational modeling?
Methodological Answer:
- NMR Analysis :
- Computational Modeling :
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray crystallography. For instance, discrepancies in NMR shifts (e.g., δ 34.6 vs. δ 30.1) may arise from solvent effects—compare data in CDCl vs. DMSO-d .
- Crystallographic Refinement : Use SHELXL to model disorder in boronate rings, especially when thermal ellipsoids suggest dynamic behavior .
- Isotopic Labeling : Synthesize -labeled analogs to confirm ambiguous peaks in crowded spectra .
Q. How can computational tools predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
